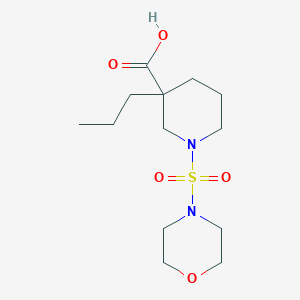![molecular formula C21H23FN4 B5433869 1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)
1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is a piperazine derivative that has a unique chemical structure, making it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. By binding to these receptors, this compound can modulate the activity of serotonin in the brain, which is involved in regulating mood, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to decrease anxiety-like behavior and increase social interaction. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in rodents.
実験室実験の利点と制限
One of the main advantages of using 1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine in lab experiments is its ability to selectively target serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. Another direction is to explore its potential use as a PET imaging agent for the detection of serotonin receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems.
合成法
The synthesis of 1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with 3-fluorobenzylamine to yield 3-(1H-pyrazol-1-yl)benzyl-3-fluorobenzylamine. The second step involves the reaction of the product obtained in the first step with piperazine to yield the final product, this compound.
科学的研究の応用
1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to act as a selective serotonin receptor agonist, making it a potential candidate for the treatment of depression and anxiety disorders. In neuroscience, this compound has been studied for its potential use as a positron emission tomography (PET) imaging agent for the detection of serotonin receptors in the brain. In pharmacology, this compound has been explored for its potential to act as a drug delivery system for the targeted delivery of therapeutic agents.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(3-pyrazol-1-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4/c22-20-6-1-4-18(14-20)16-24-10-12-25(13-11-24)17-19-5-2-7-21(15-19)26-9-3-8-23-26/h1-9,14-15H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXDMAMKTPTQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)N3C=CC=N3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)
![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)

![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)
![3-(allylthio)-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433846.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)


![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)
